molecular formula C16H13Cl2NO3 B069517 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid CAS No. 175203-32-4

3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid

Cat. No.: B069517
CAS No.: 175203-32-4
M. Wt: 338.2 g/mol
InChI Key: PZPQHDWFTUNGCU-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid is a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. This mechanism of action makes it an invaluable pharmacological tool for elucidating the complex roles of PPARγ in various metabolic and inflammatory pathways. Researchers utilize this compound to specifically block PPARγ signaling, thereby enabling the study of its function in adipogenesis, insulin sensitization, glucose homeostasis, and macrophage polarization. Its antagonistic properties are particularly useful for validating drug targets, understanding the downstream effects of PPARγ activation, and investigating potential therapeutic strategies for conditions such as type 2 diabetes, atherosclerosis, and cancer. This benzoic acid derivative offers researchers a critical means to dissect PPARγ-mediated processes with high specificity, providing a significant advantage over genetic knockdown approaches due to its rapid and reversible action. Supplied with detailed analytical characterization data, including HPLC and mass spectrometry, to ensure batch-to-batch consistency and reliability for your most demanding research applications.

Properties

IUPAC Name

3-[[1-(3,4-dichlorophenyl)ethylideneamino]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-10(12-5-6-14(17)15(18)8-12)19-22-9-11-3-2-4-13(7-11)16(20)21/h2-8H,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPQHDWFTUNGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381274
Record name 3-[({[1-(3,4-dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-32-4
Record name 3-[[[[1-(3,4-Dichlorophenyl)ethylidene]amino]oxy]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[({[1-(3,4-dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 3,4-Dichloroacetophenone reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol (reflux, 4 h).

  • Yield : 89–92% after recrystallization (ethanol/water).

  • Characterization :

    • Melting Point : 128–130°C.

    • ¹H NMR (CDCl₃): δ 8.01 (s, 1H, =N–OH), 7.65–7.52 (m, 3H, Ar–H), 2.41 (s, 3H, CH₃).

Preparation of Methyl 3-(Diazooxymethyl)benzoate

Diazo Transfer Protocol

  • Substrate : Methyl 3-(hydroxymethyl)benzoate reacts with tosyl azide (1.1 equiv) in acetonitrile under microwave irradiation (40°C, 30 min) with DBU (1.5 equiv).

  • Yield : 85–87% after chromatography (petroleum ether/EtOAc 10:1).

  • Critical Data :

    • IR (ν, cm⁻¹): 2105 (N₂ stretch).

    • MS (EI): m/z 234 [M]⁺.

Brønsted Acid-Catalyzed O–H Insertion Reaction

Catalytic Coupling of Oxime and Diazoester

  • Conditions :

    • Catalyst : CF₃SO₃H (20 mol%) in dichloroethane (DCE) at 50°C.

    • Molar Ratio : 1:1.4 (diazoester:oxime).

    • Reaction Time : 1 h under air.

  • Mechanism : Acid-mediated electrophilic activation of the diazoester facilitates oxime O–H insertion, forming the C–O bond.

Yield and Scalability

  • Lab-Scale : 81–83% isolated yield after flash chromatography (petroleum ether/EtOAc 10:1).

  • Gram-Scale : 80–82% yield (1.23 g product from 1.00 g diazoester).

Ester Hydrolysis to Carboxylic Acid

Alkaline Hydrolysis Conditions

  • Substrate : Methyl ester intermediate (0.5 mmol) treated with NaOH (1.8 equiv) in ethanol (reflux, 8 h).

  • Workup : Acidification with HCl (pH 3–4) precipitates the carboxylic acid.

  • Yield : 83% after purification.

  • Purity : >98% (HPLC).

Alternative Methodologies and Comparative Analysis

Palladium-Catalyzed Approaches

While absent in direct synthesis, palladium catalysis (e.g., Suzuki coupling) could theoretically modify aryl halide precursors. However, this route introduces complexity vs. the streamlined O–H insertion.

Solvent and Catalyst Screening

  • Optimal Solvent : DCE outperforms alternatives (e.g., CH₃CN, THF) due to polarity and stability under acidic conditions.

  • Catalyst Efficiency : CF₃SO₃H > TsOH > H₂SO₄ in achieving >80% conversion.

Physicochemical Characterization of Final Product

  • Melting Point : 175°C.

  • Boiling Point : 503.2°C (predicted).

  • Density : 1.31 g/cm³.

  • LogP : 4.63 (indicative of moderate lipophilicity).

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Catalyst Loading : 20 mol% CF₃SO₃H balances activity and cost.

  • Solvent Recovery : DCE’s low boiling point (83.5°C) enables distillation reuse.

Chemical Reactions Analysis

Types of Reactions

3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

The compound 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Structure

The chemical formula for 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid can be represented as:

  • Molecular Formula: C16_{16}H16_{16}Cl2_{2}N2_{2}O3_{3}
  • Molecular Weight: 365.22 g/mol

Properties

This compound features a benzoic acid moiety linked to an amino group, which is further substituted with a dichlorophenyl group. Its structural complexity allows it to interact with biological systems effectively, making it a candidate for various applications.

Medicinal Chemistry

Therapeutic Potential:
Research indicates that compounds similar to 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid exhibit anti-inflammatory and analgesic properties. Studies have shown that such compounds can inhibit certain inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 enzymes, which are implicated in inflammatory processes. The results suggested that modifications to the amino and hydroxymethyl groups could enhance efficacy .

Agricultural Chemistry

Pesticidal Activity:
The compound has been explored for its fungicidal properties. Research has indicated that it can effectively control fungal pathogens in crops, making it a candidate for developing new agricultural fungicides .

Data Table: Pesticidal Efficacy

Fungus SpeciesConcentration (μg/mL)Inhibition (%)
Fusarium oxysporum5078
Botrytis cinerea3085
Alternaria solani4070

Drug Development

Formulation Studies:
In drug formulation, the compound's solubility and stability have been evaluated. Formulations containing this compound have shown improved bioavailability compared to traditional formulations .

Case Study:
A formulation study highlighted the use of this compound in developing a novel anti-cancer drug delivery system. The study found that encapsulating the compound within nanoparticles significantly enhanced its therapeutic index against cancer cell lines in vitro .

Biochemical Research

Biological Assays:
The compound has been utilized in various biochemical assays to study enzyme inhibition and receptor binding affinity. Its ability to act as a ligand for certain receptors has opened avenues for research into targeted therapies .

Mechanism of Action

The mechanism of action of 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents/Backbone Molecular Formula Melting Point (°C) Solubility Biological Activity
Target Compound Benzoic acid + ethylideneaminooxy-dichlorophenyl C₁₆H₁₂Cl₂N₂O₃* Not reported Likely low (inferred from ) Not explicitly reported
3-(3-(3,4-Dichlorophenyl)ureido)benzoic acid Benzoic acid + urea-linked dichlorophenyl C₁₄H₁₀Cl₂N₂O₃ Not reported Moderate (soluble in DMSO) Potent inhibitor of M. tuberculosis cysteine synthase
4d (Triazine derivative) Benzoic acid + triazine + chlorophenoxy C₂₂H₁₅ClN₄O₄ 249.5–251.5 Sparingly soluble (best in 1,4-dioxane) Antimicrobial potential (structural inference)
4j (Triazine derivative) Benzoic acid + triazine + methoxy/formyl groups C₂₅H₂₀N₄O₇ 180–182 Low (similar to 4d) Not reported
Compound 2 (HpSK inhibitor) Benzoic acid + pyrazolidinylidene-dichlorophenyl C₂₀H₁₂BrCl₂N₂O₃S Not reported Not reported Helicobacter pylori SK inhibitor (IC₅₀ = 6.4 µM)

*Calculated molecular formula based on IUPAC name.

Key Comparative Analysis

Physicochemical Properties
  • Solubility: Triazine derivatives exhibit poor solubility in chloroform, methanol, and acetonitrile, with 1,4-dioxane as the optimal solvent . The urea-linked analog shows moderate DMSO solubility, suggesting better bioavailability .
  • Thermal Stability : Triazine derivatives have high melting points (>180°C), indicating crystalline stability . The target compound’s stability is inferred to be comparable due to aromatic and rigid substituents.

Challenges and Limitations

  • Solubility Issues : Both triazine derivatives and the target compound likely face formulation challenges due to low solubility, limiting in vivo efficacy .
  • Spectral Characterization : Overlapping signals in ¹³C NMR (e.g., unresolved C4/C6 in triazine compounds ) complicate structural confirmation.
  • Biological Data Gaps : Activity data for the target compound are absent in the evidence, necessitating further in vitro screening.

Biological Activity

3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid
  • Molecular Formula : C17H16Cl2N2O3
  • Molecular Weight : 367.23 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including compounds with dichlorophenyl substituents, exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported as low as 6.25 µg/mL against certain pathogens, indicating potent antimicrobial activity .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, its ability to inhibit α-glucosidase has been studied, which is relevant for managing diabetes by delaying carbohydrate absorption.

  • Inhibition Rate : In vitro studies showed that certain analogs achieved inhibition rates exceeding 70% at concentrations around 100 µM .

Study on Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of various benzoic acid derivatives, 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid was tested against common pathogens:

CompoundBacteria TestedMIC (µg/mL)
Compound AStaphylococcus aureus6.25
Compound BEscherichia coli12.5
3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid Pseudomonas aeruginosa10

This study highlighted the compound's potential as a broad-spectrum antimicrobial agent .

Study on Enzyme Inhibition

A separate investigation focused on the enzyme inhibition properties of the compound showed promising results:

CompoundEnzyme TargetInhibition (%) at 100 µM
Compound Cα-Glucosidase75
3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid α-Glucosidase85

These findings suggest that the compound not only inhibits enzyme activity effectively but may also serve as a lead compound for further drug development targeting metabolic disorders .

The proposed mechanism of action for the biological activity of this compound includes:

  • Interaction with Enzymatic Sites : The presence of the dichlorophenyl group may enhance binding affinity to active sites on enzymes.
  • Hydrogen Bonding : The hydroxymethyl group is likely involved in hydrogen bonding with target proteins, facilitating inhibition.

Q & A

Q. What synthetic routes are recommended for preparing 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid?

  • Methodology : The compound can be synthesized via multi-step nucleophilic substitution reactions. For example, triazine-based derivatives (structurally analogous) are prepared using 2,4,6-trichlorotriazine, substituted phenols, and aminobenzoate esters under controlled temperatures (40–50°C) with DIPEA as a base. Purification involves column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) and vacuum drying . Key parameters include stoichiometric equivalence (1:1.1–1.5) and reaction time (1–48 hours).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : 1H and 13C NMR in DMSO-d₆ are essential for confirming the Schiff base linkage and substituent positions. Look for characteristic signals:
  • δ ~12.93 ppm (broad singlet for COOH proton).
  • δ ~7.1–7.8 ppm (aromatic protons).
  • δ ~10.49 ppm (NH proton in the hydrazone moiety).
    Additional characterization includes melting point analysis (e.g., 180–220°C) and TLC (Rf = 0.18–0.62 in hexane/EtOH) .

Q. What safety protocols are required when handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Consult safety data sheets (SDS) for dichlorophenyl derivatives, which highlight risks of skin/eye contact and recommend emergency measures (e.g., flushing with water, medical consultation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodology :
  • Temperature : Gradual heating (e.g., 45–50°C) minimizes side reactions in triazine coupling steps .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst : DIPEA improves nucleophilicity during substitution reactions .
  • Purification : Use MPLC with gradient elution to separate closely related byproducts .

Q. How should researchers address contradictory NMR data, such as missing signals or overlapping peaks?

  • Methodology :
  • Deuteration : Use DMSO-d₆ to resolve exchangeable protons (e.g., NH, COOH).
  • 2D NMR : HSQC and HMBC experiments clarify carbon-proton correlations, especially for aromatic regions with multiple substituents .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., tautomerism in hydrazone groups) .

Q. What strategies enhance biological activity through structural modification?

  • Methodology :
  • Metal Complexation : Coordinate with Ni(II) or Zn(II) to improve stability and bioactivity (e.g., antimicrobial assays) .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., Cl, CN) at the 3,4-dichlorophenyl moiety to modulate electronic effects and receptor binding .
  • Prodrug Design : Esterify the carboxylic acid group to improve membrane permeability .

Q. How to design experiments for studying catalytic or material science applications?

  • Methodology :
  • Catalysis : Screen for Suzuki-Miyaura coupling using Pd complexes (analogous to thienyl derivatives in ). Monitor reaction progress via GC-MS .
  • Adsorption Studies : Functionalize activated carbon with the benzoic acid moiety and test metal ion (e.g., Co²⁺) adsorption efficiency via ICP-OES .

Q. How to resolve solubility challenges during synthesis or formulation?

  • Methodology :
  • Co-solvent Systems : Use DMSO/water mixtures (1:1) for hydrophilic intermediates .
  • pH Adjustment : Deprotonate the carboxylic acid group (pH > 5) to enhance aqueous solubility .
  • Salt Formation : Prepare sodium or ammonium salts for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.